molecular formula C15H21NO3 B5761835 Propan-2-yl 4-(pentanoylamino)benzoate

Propan-2-yl 4-(pentanoylamino)benzoate

Cat. No.: B5761835
M. Wt: 263.33 g/mol
InChI Key: PQQCTNHGXROILD-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(pentanoylamino)benzoate is a benzoate ester derivative featuring a pentanoylamino (C₅H₁₁CONH-) substituent at the para position of the benzene ring and an isopropyl ester group. Key characteristics inferred from analogs include:

  • Molecular formula: Likely C₁₅H₂₁NO₃ (assuming pentanoyl = C₅H₉O).
  • Functional groups: Amide (pentanoylamino) and ester (isopropyl benzoate).

Properties

IUPAC Name

propan-2-yl 4-(pentanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQCTNHGXROILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(pentanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the formation of the amide bond. One common method is to first react 4-aminobenzoic acid with isopropanol in the presence of a strong acid catalyst to form the ester. The resulting ester is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding alcohol and amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids and nitro compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Propan-2-yl 4-(pentanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential as a drug candidate, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent(s) on Benzoate Functional Groups Molecular Formula Molecular Weight (g/mol) logP Key Applications/Properties
Propan-2-yl 4-(pentanoylamino)benzoate Pentanoylamino, isopropyl ester Amide, ester C₁₅H₂₁NO₃* ~279.3* ~4.5* Hypothesized use in polymers or drug delivery
Propyl 4-Hydroxybenzoate (Propylparaben) Hydroxyl, propyl ester Phenol, ester C₁₀H₁₂O₃ 180.21 1.96 Preservative (antimicrobial)
Ethyl 4-(Dimethylamino)Benzoate Dimethylamino, ethyl ester Tertiary amine, ester C₁₁H₁₅NO₂ 193.24 1.8 Co-initiator in resin cements (high reactivity)
Propan-2-yl 4-[(5-Bromothiophene-2-Carbonyl)Amino]Benzoate 5-Bromothiophene-carbonylamino, isopropyl ester Amide, ester, bromine C₁₅H₁₄BrNO₃S 368.25 4.57 Potential pharmaceutical intermediate (halogen enhances bioactivity)
4-(Propan-2-yl)Phenyl 4-[[(4-Butoxyphenyl)Methylidene]Amino]Benzoate Butoxybenzylideneamino, isopropylphenyl ester Schiff base, ester C₂₇H₂₉NO₃ 415.52 ~6.0* Liquid crystal applications (phase transition properties)

Notes: *Predicted values based on analogs.

Key Comparative Findings

Reactivity and Functional Performance
  • Amide vs. Amine Groups: Ethyl 4-(dimethylamino)benzoate (logP 1.8) exhibits higher reactivity in resin polymerization than methacrylate analogs due to its tertiary amine group, which facilitates free radical generation . By contrast, the amide group in this compound may confer greater hydrolytic stability but lower reactivity in similar systems.
Lipophilicity and Solubility
  • The pentanoylamino group increases lipophilicity (predicted logP ~4.5) compared to Propylparaben (logP 1.96) but is less lipophilic than the bromothiophene analog (logP 4.57) . This suggests moderate solubility in organic solvents but poor aqueous solubility.

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